molecular formula C9H6F3NO2 B3022074 (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene CAS No. 62248-94-6

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

Cat. No. B3022074
CAS RN: 62248-94-6
M. Wt: 217.14 g/mol
InChI Key: GOKALPUCIXWJLV-SNAWJCMRSA-N
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Description

“(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene” is an organic compound that contains a benzene ring, a nitrovinyl group, and a trifluoromethyl group . The nitrovinyl group consists of a vinyl group (CH=CH2) with a nitro group (NO2) attached, and the trifluoromethyl group (CF3) consists of a carbon atom bonded to three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a nitrovinyl group, and a trifluoromethyl group . The exact arrangement of these groups within the molecule would depend on the specific synthetic pathway used .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the nitrovinyl and trifluoromethyl groups . These groups could potentially undergo a variety of reactions, including addition, substitution, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitrovinyl and trifluoromethyl groups . For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .

Scientific Research Applications

1. Millipede Defense Allomones

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is identified as a key component in the defense allomones of certain millipedes. The study by Kuwahara, Tanabe, and Asano (2017) in "Applied Entomology and Zoology" reveals that this compound, along with other nitro compounds, changes in proportion during the millipedes' life stages, playing a crucial role in their defense mechanism against predators (Kuwahara, Tanabe, & Asano, 2017).

2. Synthesis of Heterocycles

Arigela et al. (2013) in "The Journal of Organic Chemistry" describe the use of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene for synthesizing triazolo isoquinolines and isochromenes. These compounds are synthesized via a domino reaction sequence under metal-free conditions, highlighting its importance in organic synthesis and the development of pharmaceuticals (Arigela, Samala, Mahar, Shukla, & Kundu, 2013).

3. Anion Transport in Organic Chemistry

Peng et al. (2016) in "Organic & Biomolecular Chemistry" discovered that 1,3-Bis(benzimidazol-2-yl)benzene derivatives bearing strong electron-withdrawing substituents, such as trifluoromethyl and nitro groups, show significantly enhanced anion transport activities. This suggests the potential application of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene in developing more efficient transport systems in biochemistry and organic chemistry (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

4. Crystallography and Chemical Analysis

Lynch and McClenaghan (2003) in "Acta Crystallographica Section C" studied chemical isomers related to (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene. Their work contributes to our understanding of crystal structures and molecular interactions, which can have broader implications in materials science and molecular engineering (Lynch & McClenaghan, 2003).

properties

IUPAC Name

1-[(E)-2-nitroethenyl]-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-2-7(6-8)4-5-13(14)15/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKALPUCIXWJLV-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230045
Record name 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

CAS RN

115665-96-8, 62248-94-6
Record name 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115665-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-β-Nitro-3-(trifluoromethyl)styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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